2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide

Epigenetics HDAC inhibition Selectivity profiling

Procure CAS 1098361-20-6 to access a structurally validated building block for type II kinase inhibitor programs (c-KIT IC₅₀ = 4–8 nM) and a well-characterized negative control for class IIa HDAC assays (Ki > 50 µM). The 4-acetamido-2-(trifluoromethyl)phenyl scaffold provides dual hydrogen-bond donor capacity and enhanced metabolic stability (XLogP3 = 1.2) versus simpler N-phenyl-2-chloroacetamides. The chloroacetyl moiety offers controlled thiol reactivity (k₂ ≈ 0.1–1 M⁻¹s⁻¹ at pH 7.5) that minimizes off-target alkylation. A published one-step Vilsmeier synthesis (quantitative yield) reduces custom synthesis risk. Insist on this exact substitution pattern to ensure synthetic reproducibility and assay specificity.

Molecular Formula C11H10ClF3N2O2
Molecular Weight 294.66 g/mol
CAS No. 1098361-20-6
Cat. No. B1416825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide
CAS1098361-20-6
Molecular FormulaC11H10ClF3N2O2
Molecular Weight294.66 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)NC(=O)CCl)C(F)(F)F
InChIInChI=1S/C11H10ClF3N2O2/c1-6(18)16-7-2-3-9(17-10(19)5-12)8(4-7)11(13,14)15/h2-4H,5H2,1H3,(H,16,18)(H,17,19)
InChIKeyHPHWDPIGOKSTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide (CAS 1098361-20-6): Chemical Identity, Procurement-Relevant Profile, and Research Categorization


2-Chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide (CAS 1098361-20-6) is a synthetic, N,N-disubstituted chloroacetamide derivative (molecular formula: C₁₁H₁₀ClF₃N₂O₂; molecular weight: 294.66 g/mol) [1]. Characterized by a 2-(trifluoromethyl)phenyl core bearing a 4-acetamido substituent and an N-chloroacetyl moiety, this compound is principally recognized as a specialized small-molecule scaffold and synthetic building block for medicinal chemistry and agrochemical research programs . Vendor sources indicate that the compound is commercially available for laboratory use, typically at a minimum purity of 95% . The trifluoromethyl group contributes to enhanced metabolic stability and increased lipophilicity (predicted XLogP3 = 1.2) relative to non-fluorinated analogs, making this scaffold relevant for structure-activity relationship (SAR) exploration and lead optimization campaigns [2].

Procurement Alert for 2-Chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide (CAS 1098361-20-6): Why Generic Substitution Is Not Supported by Comparative Data


Scientific and industrial procurement decisions for CAS 1098361-20-6 cannot be reliably guided by generic substitution of structurally related N-phenyl-2-chloroacetamides . While compounds such as 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 2707-23-5) and 2-chloro-N-phenylacetamide share the core chloroacetamide scaffold, they lack the critical 4-acetamido substituent present in the target molecule . This functional group differentiation fundamentally alters the compound's hydrogen-bonding capacity (two hydrogen bond donors vs. one in the des-acetamido comparator) and introduces distinct chemical reactivity pathways for further derivatization [1]. Consequently, substituting CAS 1098361-20-6 with a simpler analog would alter reaction outcomes in downstream synthetic sequences and modify the physicochemical profile of resulting lead compounds, thereby compromising the reproducibility of established synthetic protocols and SAR studies. The quantitative evidence presented in Section 3 substantiates why this specific substitution pattern carries measurable implications for research applications.

Quantitative Differentiation Guide for 2-Chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide (CAS 1098361-20-6): Comparator-Based Evidence for Scientific Selection


Biological Selectivity Evidence: HDAC4 and HDAC7 Inactivity of CAS 1098361-20-6 Defines a Distinct Target Engagement Profile

In contrast to the broad HDAC inhibitory activity observed for many hydroxamate-bearing HDAC inhibitors, CAS 1098361-20-6 demonstrates negligible inhibition of human histone deacetylase 4 (HDAC4) and HDAC7, with a Ki > 50,000 nM (> 50 µM) [1]. This low affinity stands in stark contrast to clinical-stage HDAC inhibitors such as vorinostat (SAHA), which inhibits HDAC4 with an IC₅₀ of approximately 75 nM [2]. The chloroacetamide moiety in CAS 1098361-20-6 lacks the zinc-binding group required for potent HDAC inhibition, conferring a fundamentally different target engagement profile. This evidence is critical for researchers seeking to avoid off-target HDAC modulation when employing this compound as a scaffold or intermediate.

Epigenetics HDAC inhibition Selectivity profiling Chloroacetamide scaffold

Synthetic Efficiency Benchmarking: Quantitative One-Step Synthesis via Adapted Vilsmeier Conditions

A published synthetic protocol demonstrates that CAS 1098361-20-6 can be obtained in quantitative yield via a one-step procedure employing adapted Vilsmeier conditions [1]. This represents a substantial efficiency gain compared to traditional two-step methods for analogous N-substituted chloroacetamides, which typically yield 60-85% over two steps . The one-step, high-yield route reduces solvent consumption and purification requirements, directly translating to lower procurement costs and improved batch-to-batch consistency.

Organic synthesis Process chemistry Vilsmeier reaction Chloroacetamide synthesis

Reactivity and Physicochemical Differentiation: Hydrogen-Bonding Capacity vs. Des-Acetamido Analogs

CAS 1098361-20-6 possesses two hydrogen bond donors and five hydrogen bond acceptors, compared to one donor and two acceptors for the structurally simpler analog 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 2707-23-5) [1] . This difference in hydrogen-bonding capacity (quantified via topological polar surface area: 58.2 Ų vs. approximately 29 Ų for the des-acetamido comparator) translates to measurably different solubility and permeability characteristics, which are critical parameters for lead optimization [2]. Furthermore, the predicted lipophilicity (XLogP3 = 1.2) is lower than that of the des-acetamido analog (predicted LogP ≈ 2.8), reflecting the influence of the polar acetamido group [2].

Medicinal chemistry Physicochemical properties Solubility Drug-likeness

Scaffold Uniqueness in Patent Literature: CAS 1098361-20-6 as a Distinct Substructure in c-KIT Kinase Inhibitor Development

The 2-(trifluoromethyl)phenyl core with a 4-acetamido substituent found in CAS 1098361-20-6 is structurally embedded within a series of potent c-KIT kinase inhibitors, including CHMFL-KIT-64 [1]. CHMFL-KIT-64 exhibits single-digit nanomolar potency (IC₅₀ values of 4-8 nM) against c-KIT wild-type and drug-resistant mutants such as c-KIT T670I [2]. While CAS 1098361-20-6 itself is not the final bioactive molecule, its core substructure is integral to the binding mode of these type II kinase inhibitors. In contrast, simpler N-phenyl-2-chloroacetamide derivatives lacking the 4-acetamido group do not appear in these high-potency kinase inhibitor series, suggesting that the specific substitution pattern is a critical pharmacophoric element [3]. The presence of this exact scaffold in advanced lead compounds demonstrates its utility as a privileged building block for kinase-targeted drug discovery.

Kinase inhibition Oncology c-KIT Gastrointestinal stromal tumors Medicinal chemistry

Inactive Control Utility: Defined Lack of HDAC7 Inhibition Enables Clean Phenotypic Screening

CAS 1098361-20-6 demonstrates no measurable inhibition of human HDAC7, with a Ki > 50,000 nM [1]. This lack of activity against class IIa HDACs is a defined and quantifiable characteristic, in contrast to pan-HDAC inhibitors such as trichostatin A (TSA), which inhibits HDAC7 with an IC₅₀ of approximately 140 nM [2]. The well-characterized inactivity of CAS 1098361-20-6 against HDAC7 makes it a valuable negative control compound for phenotypic screening campaigns and target validation studies where confounding HDAC-mediated effects must be excluded.

Phenotypic screening Negative control Selectivity Assay development

Derivatization Reactivity Advantage: Nucleophilic Substitution at the Chloroacetyl Moiety

The chloroacetyl group of CAS 1098361-20-6 provides a well-defined electrophilic handle for nucleophilic substitution, enabling efficient conjugation to thiol-, amine-, or hydroxyl-containing molecules . This reactivity is quantifiably more controllable than that of bromoacetyl or iodoacetyl analogs, which undergo faster but less selective reactions. In a typical thiol alkylation assay, chloroacetamides react with a second-order rate constant of approximately 0.1-1 M⁻¹s⁻¹ at pH 7.5, compared to ~10-100 M⁻¹s⁻¹ for bromoacetamides [1]. The slower kinetics of CAS 1098361-20-6 allow for greater reaction control, reducing side-product formation and improving conjugation yields in complex biological matrices.

Chemical biology Bioconjugation Nucleophilic substitution Click chemistry precursors

Recommended Application Scenarios for 2-Chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide (CAS 1098361-20-6): Evidence-Driven Procurement Guidance


Medicinal Chemistry: Building Block for c-KIT and Related Kinase Inhibitor Optimization

CAS 1098361-20-6 is a structurally validated building block for type II kinase inhibitor programs, as demonstrated by its incorporation into the CHMFL-KIT-64 series of potent c-KIT inhibitors (IC₅₀ = 4-8 nM against wild-type and mutant c-KIT) [1]. Procurement of this specific acetamido-substituted scaffold, rather than simpler 2-chloro-N-phenylacetamide analogs, ensures access to a privileged substructure that has demonstrated translation into orally bioavailable, single-digit nanomolar kinase inhibitors. This scenario is particularly relevant for oncology-focused medicinal chemistry teams developing targeted therapies for gastrointestinal stromal tumors (GIST) or other c-KIT-driven malignancies.

Epigenetics and Phenotypic Screening: Defined Negative Control for HDAC4 and HDAC7 Assays

With quantitatively established Ki values > 50,000 nM (> 50 µM) against both HDAC4 and HDAC7, CAS 1098361-20-6 serves as a well-characterized negative control compound for class IIa HDAC inhibition studies [2] [3]. This is in direct contrast to pan-HDAC inhibitors such as vorinostat (HDAC4 IC₅₀ ≈ 75 nM) and trichostatin A (HDAC7 IC₅₀ ≈ 140 nM). The defined lack of HDAC engagement makes this compound ideal for validating assay specificity and for excluding HDAC-mediated off-target effects in phenotypic screening campaigns. Procuring this specific compound ensures that control experiments are conducted with a reagent of known and documented inactivity, rather than an untested surrogate.

Process Chemistry and Custom Synthesis: Cost-Efficient Sourcing via Validated One-Step Protocol

A peer-reviewed synthetic protocol demonstrates that CAS 1098361-20-6 can be prepared in quantitative yield via a one-step adapted Vilsmeier procedure [4]. This validated method offers a clear efficiency advantage over traditional two-step chloroacetamide syntheses, which typically yield 60-85% overall . For procurement specialists and process chemists, this published protocol reduces the technical risk and cost associated with custom synthesis. The availability of comprehensive characterization data (¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy) further ensures that sourced material can be rigorously verified against established benchmarks, facilitating quality control in GLP and non-GLP research settings.

Chemical Biology and Library Synthesis: Controlled Electrophile for Thiol-Specific Conjugation

The chloroacetyl moiety of CAS 1098361-20-6 undergoes nucleophilic substitution with thiols at a moderate and controllable rate (second-order rate constant k₂ ≈ 0.1-1 M⁻¹s⁻¹ at pH 7.5), which is 10- to 100-fold slower than bromoacetyl analogs [5]. This kinetic profile minimizes off-target alkylation and reduces side-product formation during the synthesis of focused compound libraries and bioconjugates. Researchers designing covalent probes, affinity reagents, or targeted protein degraders should procure CAS 1098361-20-6 specifically for its balanced reactivity, which enables cleaner reaction outcomes compared to more reactive haloacetamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.